molecular formula C8H5NOS3 B11667950 (5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11667950
M. Wt: 227.3 g/mol
InChI Key: XXEBTKBRSLSLSF-UTCJRWHESA-N
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Description

(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of thiourea with chloroethylacetate, followed by the reaction with thiophene-3-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-SULFANYLIDENE-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of sulfur and nitrogen atoms within the thiazolidinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological applications make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C8H5NOS3

Molecular Weight

227.3 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3-

InChI Key

XXEBTKBRSLSLSF-UTCJRWHESA-N

Isomeric SMILES

C1=CSC=C1/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

C1=CSC=C1C=C2C(=O)NC(=S)S2

Origin of Product

United States

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